
3-(Phenylethynyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylethynyl)benzoyl chloride is an organic compound with the molecular formula C15H9ClO. It consists of a benzoyl chloride group attached to a phenylethynyl group. This compound is a derivative of benzoyl chloride, which is known for its reactivity and utility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
3-(Phenylethynyl)benzoyl chloride can be synthesized through various methods. One common method involves the reaction of 3-(phenylethynyl)benzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound along with the release of sulfur dioxide (SO2) or phosphorus oxychloride (POCl3) as by-products .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(Phenylethynyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The phenylethynyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are used under basic conditions to form amides.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can oxidize the phenylethynyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction reactions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Ketones and Carboxylic Acids: Resulting from oxidation reactions.
Alcohols and Alkanes: Produced through reduction reactions.
科学的研究の応用
3-(Phenylethynyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3-(Phenylethynyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The phenylethynyl group can participate in π-π interactions and conjugation, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride with a benzene ring, used in similar substitution reactions.
Phenylacetylene: Contains a phenylethynyl group but lacks the acyl chloride functionality.
3-(Phenylethynyl)benzoic Acid: The carboxylic acid precursor to 3-(Phenylethynyl)benzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the phenylethynyl and benzoyl chloride groups, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it a valuable intermediate in organic synthesis and research.
特性
CAS番号 |
920511-56-4 |
|---|---|
分子式 |
C15H9ClO |
分子量 |
240.68 g/mol |
IUPAC名 |
3-(2-phenylethynyl)benzoyl chloride |
InChI |
InChI=1S/C15H9ClO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H |
InChIキー |
UCEUORKXIIUCST-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
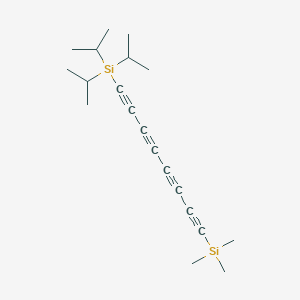
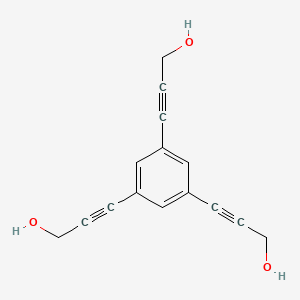
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
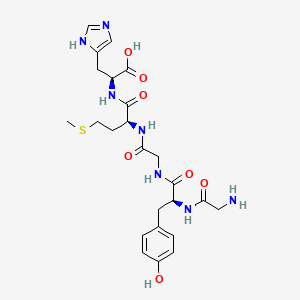

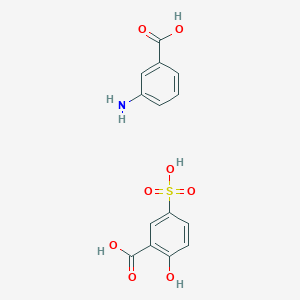
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
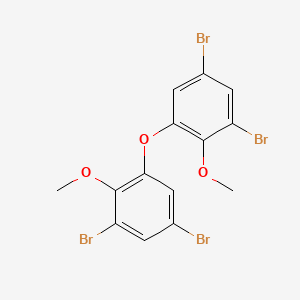
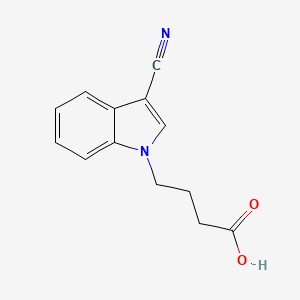
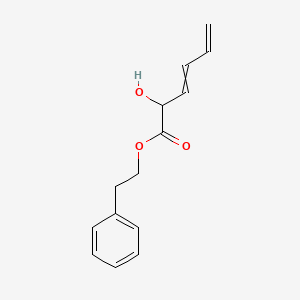
![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
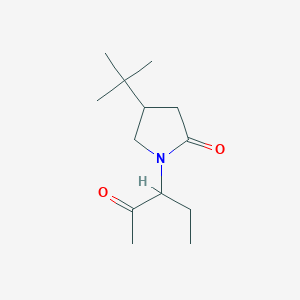
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
